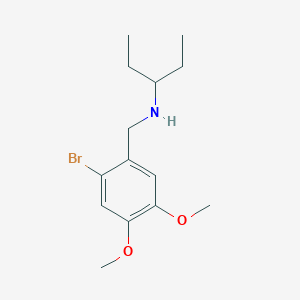
(2-bromo-4,5-dimethoxybenzyl)(1-ethylpropyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-bromo-4,5-dimethoxybenzyl)(1-ethylpropyl)amine, also known as DOB-EP, is a synthetic compound that belongs to the class of phenethylamines. It is a psychoactive drug that has been used in scientific research to study the effects of hallucinogens on the brain. DOB-EP is a potent agonist of the 5-HT2A receptor, which is responsible for the psychedelic effects of many hallucinogens.
Mecanismo De Acción
(2-bromo-4,5-dimethoxybenzyl)(1-ethylpropyl)amine is a potent agonist of the 5-HT2A receptor, which is responsible for the psychedelic effects of many hallucinogens. It binds to the receptor and activates it, leading to the release of neurotransmitters such as dopamine and serotonin. This activation of the 5-HT2A receptor is thought to be responsible for the hallucinogenic effects of (2-bromo-4,5-dimethoxybenzyl)(1-ethylpropyl)amine.
Biochemical and Physiological Effects:
(2-bromo-4,5-dimethoxybenzyl)(1-ethylpropyl)amine has been shown to induce a range of physiological and biochemical effects. It has been shown to increase heart rate, blood pressure, and body temperature. It has also been shown to increase the release of neurotransmitters such as dopamine and serotonin, which are involved in mood regulation and reward processing.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2-bromo-4,5-dimethoxybenzyl)(1-ethylpropyl)amine in scientific research is its potency as a hallucinogen. It is one of the most potent phenethylamines known, which makes it useful for studying the effects of hallucinogens on the brain. However, one limitation of using (2-bromo-4,5-dimethoxybenzyl)(1-ethylpropyl)amine is its potential for producing adverse effects such as anxiety, paranoia, and psychosis. Careful monitoring of research subjects is necessary to ensure their safety.
Direcciones Futuras
There are several potential future directions for research on (2-bromo-4,5-dimethoxybenzyl)(1-ethylpropyl)amine. One area of interest is its potential therapeutic use for the treatment of mental disorders such as depression and anxiety. Studies have shown that psychedelic drugs can produce long-lasting changes in the brain that may have therapeutic potential. Another area of interest is the development of new drugs that target the 5-HT2A receptor. (2-bromo-4,5-dimethoxybenzyl)(1-ethylpropyl)amine may serve as a useful model for the development of new drugs that produce similar effects.
Métodos De Síntesis
The synthesis of (2-bromo-4,5-dimethoxybenzyl)(1-ethylpropyl)amine involves the reaction of 2-bromo-4,5-dimethoxybenzaldehyde with 1-ethylpropylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is a white crystalline powder that is soluble in organic solvents such as chloroform and ethanol.
Aplicaciones Científicas De Investigación
(2-bromo-4,5-dimethoxybenzyl)(1-ethylpropyl)amine has been used in scientific research to study the effects of hallucinogens on the brain. It has been shown to induce hallucinations, altered perception of time and space, and changes in mood and thought processes. Studies have also shown that (2-bromo-4,5-dimethoxybenzyl)(1-ethylpropyl)amine can produce long-lasting changes in the brain, which may have therapeutic potential for the treatment of certain mental disorders.
Propiedades
IUPAC Name |
N-[(2-bromo-4,5-dimethoxyphenyl)methyl]pentan-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BrNO2/c1-5-11(6-2)16-9-10-7-13(17-3)14(18-4)8-12(10)15/h7-8,11,16H,5-6,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFSUTTFNIYBYPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NCC1=CC(=C(C=C1Br)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromo-4,5-dimethoxybenzyl)pentan-3-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[2-(1,3-benzodioxol-5-yl)-1-methylethylidene]nicotinohydrazide](/img/structure/B5809632.png)
![4-({2-[(3-chlorobenzyl)oxy]benzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5809639.png)
![N-(4-methoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]ethanesulfonamide](/img/structure/B5809641.png)
![5-[(1-{4-[(2-chlorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4-imidazolidinedione](/img/structure/B5809649.png)
![1-(3,4-dichlorophenyl)-4-[3-(2-furyl)-2-propen-1-ylidene]-3,5-pyrazolidinedione](/img/structure/B5809673.png)
![N-methyl-4-[(phenylsulfonyl)amino]benzenesulfonamide](/img/structure/B5809681.png)
![N-(2,3-dichlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B5809682.png)
![1-(4-chlorobenzoyl)-N-[2-(4-fluorophenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5809692.png)
![5-chloro-3-[2-oxo-2-(2-thienyl)ethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5809698.png)

![N-(4-{[4-(propylsulfonyl)benzyl]oxy}phenyl)acetamide](/img/structure/B5809716.png)
![2-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}pyrazine](/img/structure/B5809722.png)
![N'-[(4-fluorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5809724.png)